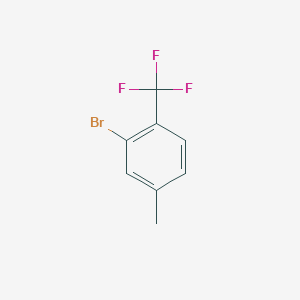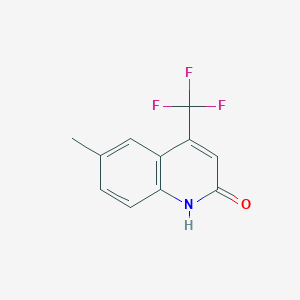
(R)-2-phenyloxetane
Vue d'ensemble
Description
(R)-2-phenyloxetane is a chiral compound that has been of great interest to researchers due to its unique properties and potential applications. This compound has a ring structure and contains a phenyl group, which makes it useful in various scientific research applications.
Applications De Recherche Scientifique
Chemical Synthesis and Pharmacology
- Chemical Synthesis of Oxetane Derivatives : (R)-2-phenyloxetane has been utilized in chemical synthesis, particularly in the preparation of oxetane derivatives. A study outlined a method to access 2-substituted-2-phenyloxetanes through electrophilic quenching of the corresponding 2-lithiated derivative. This research demonstrated the configurational instability of 2-lithiated-2-phenyloxetane and highlighted electron-transfer processes operative in the coupling reactions with electrophiles (Coppi et al., 2011).
Biological and Therapeutic Research
Endoplasmic Reticulum Stress and Glucose Homeostasis : Research involving compounds structurally similar to (R)-2-phenyloxetane has shown that certain chemical chaperones can alleviate endoplasmic reticulum (ER) stress in cells and whole animals. These compounds have the potential to normalize hyperglycemia, restore systemic insulin sensitivity, and resolve fatty liver disease, indicating potential applications in the treatment of type 2 diabetes (Özcan et al., 2006).
Neuroprotection against Cerebral Ischemic Injury : Sodium 4-phenylbutyrate, a compound related to (R)-2-phenyloxetane, has shown neuroprotective effects in models of cerebral ischemic injury. It acts by reducing ER stress-mediated apoptosis and inflammation, suggesting a potential therapeutic application for compounds like (R)-2-phenyloxetane in the treatment of stroke and related conditions (Qi et al., 2004).
Pharmacological and Toxicological Studies
- Pharmacokinetics and Chiral Inversion : Studies on compounds structurally related to (R)-2-phenyloxetane, such as 2-arylpropionic acid derivatives, have investigated their stereoselective pharmacokinetics and chiral inversion. This research provides insights into the metabolic processes and potential drug interactions involving similar compounds, which is crucial for understanding their pharmacological and toxicological profiles (Ikuta et al., 2017).
Environmental and Soil Studies
- Impact on Soil Microbiology : Research involving phenylamide fungicides, which are structurally related to (R)-2-phenyloxetane, has explored their effects on the microbiological properties of soil. These studies are essential for understanding the environmental impact of such compounds and their potential use in agricultural practices (Monkiedje & Spiteller, 2002).
Propriétés
IUPAC Name |
(2R)-2-phenyloxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-4-8(5-3-1)9-6-7-10-9/h1-5,9H,6-7H2/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHJOAVOTFFIMP-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-phenyloxetane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-(Trifluoromethyl)-3h-imidazo[4,5-c]pyridine](/img/structure/B168658.png)






